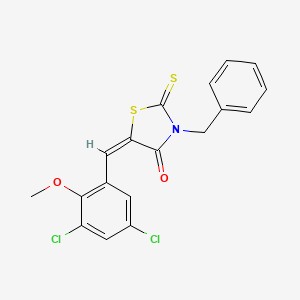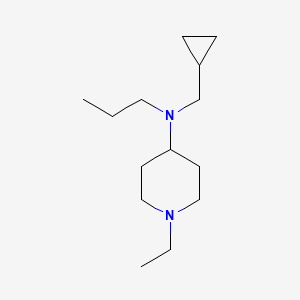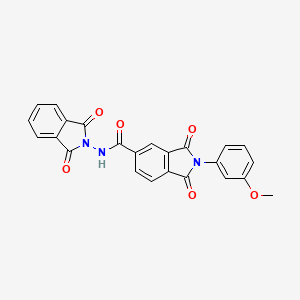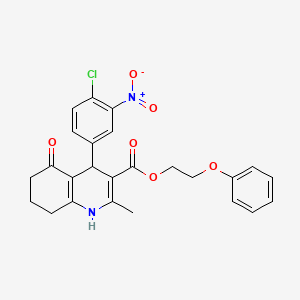![molecular formula C18H11F3N2O4 B5060420 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5060420.png)
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as NTTF, is a synthetic compound that belongs to the class of furan-based compounds. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The precise mechanism of action of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in cells. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. This compound has also been shown to inhibit the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments include its high potency and selectivity towards cancer cells, its ability to induce apoptosis in cancer cells, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its potential toxicity towards normal cells and its poor solubility in water.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide. One possible direction is to investigate the potential of this compound as a therapeutic agent for the treatment of various inflammatory diseases. Another direction is to explore the use of this compound as a building block for the synthesis of novel furan-based compounds with improved properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential toxicity towards normal cells.
Synthesemethoden
The synthesis of 5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide involves the reaction of 2-nitrobenzaldehyde and 2-(trifluoromethyl)phenylboronic acid with furfurylamine in the presence of palladium catalysts. The reaction proceeds under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-(2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O4/c19-18(20,21)12-6-2-3-7-13(12)22-17(24)16-10-9-15(27-16)11-5-1-4-8-14(11)23(25)26/h1-10H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKWYVVKZHOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-allylphenoxy)ethyl]thio}-6-nitro-1,3-benzothiazole](/img/structure/B5060349.png)
![3-chloro-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5060357.png)
![2-(2-methylphenyl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5060365.png)



![1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)methanamine](/img/structure/B5060379.png)
![5-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060380.png)

![N-butyl-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5060402.png)
![2-methoxy-5-[(methylamino)sulfonyl]-N-propylbenzamide](/img/structure/B5060406.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5060412.png)
![N-[2-(1H-indol-3-yl)ethyl]-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5060438.png)